5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound with significant potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a cyclohexylmethyl group, and dimethoxy substitutions on an imidazoquinazolinone core. The molecular formula is , and it has a molecular weight of approximately 532.5 g/mol.
5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is classified as an imidazoquinazolinone derivative. Its structure suggests potential biological activity, particularly in medicinal chemistry.
The synthesis of 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves several key steps:
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
The molecular structure of 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can be described using various structural representations:
InChI=1S/C26H28ClN3O3S/c1-32-22-13-18-20(14-23(22)33-2)28-26(34-15-17-10-6-7-11-19(17)27)30-21(25(31)29-24(18)30)12-16-8-4-3-5-9-16/h6-7,10-11,13-14,16,21H,3-5,8-9,12,15H2,1-2H3
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=C(C=C4)Cl)Cl)CC5CCCCC5)OC
These representations provide insights into the compound's connectivity and functional groups .
5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can undergo several chemical reactions:
The mechanism of action for 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one largely depends on its specific biological applications. Generally, it may interact with molecular targets such as enzymes or receptors:
Such interactions suggest potential therapeutic applications in areas like cancer treatment or other diseases where modulation of specific pathways is beneficial .
The physical and chemical properties of 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one include:
These properties are essential for understanding the behavior of the compound in various environments and its suitability for different applications .
The potential applications of 5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one are diverse:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4